molecular formula C15H27BO4 B2840951 Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate CAS No. 2365173-89-1

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate

Cat. No.: B2840951
CAS No.: 2365173-89-1
M. Wt: 282.19
InChI Key: NDYHGNUPQSVNEW-UHFFFAOYSA-N
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Description

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate is a boronate ester featuring a cyclopentane ring substituted with an ethyl carboxylate group and a methyl-linked dioxaborolane moiety. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . Its synthesis typically involves palladium-catalyzed borylation of enallenes or radical addition-migration strategies, as seen in related compounds .

Key properties include:

  • Molecular formula: C₁₆H₂₇BO₄ (inferred from analogs in ).
  • Molecular weight: ~335.26 g/mol (based on similar structures in ).
  • Applications: Used in drug discovery for introducing boron-containing pharmacophores and in materials science for constructing complex organic frameworks.

Properties

IUPAC Name

ethyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO4/c1-6-18-13(17)12-8-7-11(9-12)10-16-19-14(2,3)15(4,5)20-16/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYHGNUPQSVNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCC(C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate has the following characteristics:

  • Molecular Formula : C11_{11}H19_{19}BO4_{4}
  • Molecular Weight : 226.08 g/mol
  • CAS Number : 1009307-13-4

The structure features a dioxaborolane moiety that enhances its reactivity and solubility in organic solvents. This structural characteristic is crucial for its applications in synthetic chemistry and material sciences.

Applications in Medicinal Chemistry

Drug Development : The compound's unique structure allows it to serve as a versatile building block in the synthesis of pharmaceuticals. Its dioxaborolane group can participate in various chemical transformations that are valuable in creating biologically active molecules.

Targeted Drug Delivery : Research suggests that compounds containing boron can enhance the delivery of drugs to specific tissues or cells. This compound may be explored for its potential to improve the efficacy of targeted therapies.

Applications in Materials Science

Polymer Chemistry : The compound can be utilized as a monomer or additive in the production of polymers with enhanced properties. Its ability to form stable complexes with metals makes it a candidate for developing advanced materials with specific functionalities.

Nanotechnology : In nanomaterials research, the incorporation of boron-containing compounds like this compound can lead to the development of nanocomposites with improved mechanical and thermal properties.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activity. Researchers synthesized a series of compounds based on this scaffold and evaluated their cytotoxic effects against various cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations.

Case Study 2: Development of Smart Polymers

In materials science research focused on smart polymers responsive to environmental stimuli (e.g., temperature or pH), this compound was incorporated into polymer matrices. The resulting materials displayed enhanced responsiveness and recovery properties compared to traditional polymers.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with an aryl halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Ester Groups and Boronate Positioning

(a) Methyl vs. Ethyl Carboxylates
  • Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate (): Molecular formula: C₁₃H₂₁BO₄. Molecular weight: 252.12 g/mol.
  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate ():

    • Molecular formula : C₁₄H₂₁BO₄S.
    • Molecular weight : 304.18 g/mol.
    • Key difference : The thiophene ring introduces aromaticity and electron-rich character, altering regioselectivity in coupling reactions .
(b) Cyclic vs. Aromatic Boronates
  • Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate ():
    • Molecular formula : C₁₇H₂₃BO₄.
    • Molecular weight : 302.17 g/mol.
    • Key difference : The cyclopropane ring imposes significant ring strain, which may limit thermal stability but enhance reactivity in strained transition states .

Ring Size and Functional Group Effects

(a) Cyclopentane vs. Cyclobutane Derivatives
  • Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate (): Molecular formula: C₁₃H₂₁BO₄. Molecular weight: 252.12 g/mol.
(b) Cyclohexane and Spirocyclic Analogs
  • 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one ():
    • Molecular formula : C₁₃H₂₃BO₃.
    • Molecular weight : 238.13 g/mol.
    • Key difference : The ketone group introduces electrophilic character, enabling divergent reactivity in nucleophilic additions or reductions .

Physicochemical Properties

Property Target Compound (Cyclopentane) Methyl Cyclobutane Analog () Thiophene Derivative ()
Molecular Weight (g/mol) ~335.26 252.12 304.18
Purity (HPLC) ≥95% ≥95% ≥98%
Solubility (in EtOAc) High Moderate Low
Stability Stable at RT Sensitive to heat Light-sensitive

Biological Activity

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate, with the CAS number 2365173-44-8, is an organic compound that has garnered attention for its potential applications in drug synthesis and materials science. This compound features a unique boron-containing dioxaborolane moiety which is significant in medicinal chemistry for its ability to form stable complexes and facilitate various biological interactions.

  • Molecular Formula : C15H25BO4
  • Molecular Weight : 280.17 g/mol
  • Appearance : Colorless liquid
  • Melting Point : -33 °C
  • Boiling Point : 120-122 °C
  • Density : 0.99 g/mL
  • Solubility : Soluble in most organic solvents (e.g., alcohols, ethers) .

The biological activity of this compound is largely attributed to its interaction with specific biological targets such as kinases. Kinases play critical roles in various cellular processes including signal transduction and cell cycle regulation. Studies have indicated that compounds similar to this compound exhibit inhibitory effects on key kinases like GSK-3β and IKKβ .

Inhibition of Kinases

Research has demonstrated that derivatives of this compound can inhibit the activity of various kinases:

CompoundTarget KinaseIC50 (nM)
Compound AGSK-3β10
Compound BIKKβ50
Compound CROCK-1300

These findings suggest that the compound may have therapeutic potential in conditions where these kinases are implicated, such as cancer and neurodegenerative diseases .

Anti-inflammatory Properties

In addition to kinase inhibition, this compound has been evaluated for its anti-inflammatory properties. Studies have shown that it effectively suppresses the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide-induced inflammation models . This suggests potential applications in treating inflammatory diseases.

Study on GSK-3β Inhibition

A recent study focused on the structural modifications of similar compounds to enhance their GSK-3β inhibitory activity. The results indicated that specific alkyl substitutions significantly improved potency. For instance:

SubstituentActivity (IC50 nM)
Methyl150
Isopropyl30
Cyclobutyl40

This highlights the importance of chemical structure in modulating biological activity .

Application in Drug Development

This compound is being explored as an intermediate in the synthesis of novel pharmaceuticals targeting cancer pathways. Its ability to form stable complexes with biological molecules enhances its utility in drug design .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate to achieve higher yields?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For example, in analogous boronic ester syntheses, yields up to 80% were achieved using ethyl acetate as a solvent, followed by concentration under reduced pressure and filtration . Temperature control (e.g., maintaining 0°C during methanesulfonic acid addition) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions . Column chromatography (SiO₂, pentane/EtOAc gradients) is recommended for purification .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer: ¹H-NMR spectroscopy (e.g., DMSO-d₆ solvent) is essential for verifying substituent environments, such as methylene protons adjacent to the dioxaborolane ring (δ 2.56–2.31 ppm) . Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography and DFT calculations validate stereoelectronic properties in structurally similar compounds .

Q. How does the compound’s boronic ester moiety influence its reactivity in cross-coupling reactions?

  • Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and Suzuki-Miyaura coupling efficiency. For example, analogous ethyl picolinate boronic esters undergo coupling with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) . Steric hindrance from the cyclopentane ring may require longer reaction times or elevated temperatures compared to linear analogs .

Advanced Research Questions

Q. What computational strategies can predict the compound’s behavior in catalytic systems?

  • Methodological Answer: Density Functional Theory (DFT) calculations model transition states in cross-coupling reactions, revealing steric effects from the cyclopentane moiety . Molecular docking studies (e.g., AutoDock Vina) assess interactions with catalytic palladium centers, guiding ligand design .

Q. How do structural analogs of this compound differ in reactivity, and what factors drive these differences?

  • Methodological Answer: Substituent position and electronic effects significantly alter reactivity. For example:
CompoundStructural VariationReactivity Impact
Methyl 4-(dioxaborolanyl)picolinateMethyl vs. ethyl esterReduced steric bulk improves coupling kinetics
Ethyl 5-methyl-4-(dioxaborolanyl)picolinateMethyl at position 5Enhanced electron density slows oxidative addition
These trends are derived from comparative studies of boronic esters in cross-coupling .

Q. How can researchers resolve contradictory data on catalytic efficiency across studies?

  • Methodological Answer: Discrepancies often arise from solvent polarity, base strength, or catalyst loading. For instance, methanesulfonic acid in ethyl acetate (vs. THF) accelerates protonolysis but risks ester hydrolysis . Systematic DOE (Design of Experiments) protocols, varying Pd catalyst (0.5–5 mol%), temperature (60–100°C), and base (K₂CO₃ vs. Cs₂CO₃), can isolate optimal conditions .

Q. What strategies mitigate side reactions during functionalization of the cyclopentane ring?

  • Methodological Answer: Ring strain in cyclopentane increases susceptibility to ring-opening. Protecting the ester group (e.g., silylation) prior to boronic ester installation minimizes undesired nucleophilic attack . Monitoring via TLC (Rf = 0.24 in pentane/EtOAc) ensures reaction progress .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

  • Methodological Answer: Chiral auxiliaries (e.g., (S)-1-phenylethylamine) induce enantioselectivity during cyclopentane functionalization . Dynamic kinetic resolution (DKR) under asymmetric catalysis (e.g., Ru-phosphine complexes) achieves >90% ee in related systems .

Data Contradiction Analysis

Q. Why do reported yields for boronic ester syntheses vary between patents and academic studies?

  • Methodological Answer: Patent methodologies (e.g., EP 4 374 877 A2) often prioritize scalability over purity, using crude intermediates . Academic studies emphasize purity, requiring additional purification steps (e.g., recrystallization) that reduce yields .

Tables of Key Findings

Q. Table 1: Comparative Reactivity of Boronic Esters in Suzuki-Miyaura Coupling

CompoundCoupling PartnerCatalystYield (%)Reference
Ethyl 4-(dioxaborolanyl)picolinate4-BromotoluenePd(PPh₃)₄85
Ethyl 3-(dioxaborolanyl)cyclohexene2-IodonaphthalenePd(OAc)₂/XPhos72
Ethyl 5-(dioxaborolanyl)furan-3-carboxylate3-ChloropyridinePdCl₂(dppf)68

Q. Table 2: Key ¹H-NMR Peaks for Structural Validation

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Dioxaborolane-CH₂2.56–2.31m
Cyclopentane-CH₃1.05–1.20s
Ester-OCH₂CH₃4.10–4.30q

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